Ethyl 1-(fluoromethyl)cyclopropanecarboxylate
CAS No.: 917095-87-5
Cat. No.: VC2686465
Molecular Formula: C7H11FO2
Molecular Weight: 146.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 917095-87-5 |
---|---|
Molecular Formula | C7H11FO2 |
Molecular Weight | 146.16 g/mol |
IUPAC Name | ethyl 1-(fluoromethyl)cyclopropane-1-carboxylate |
Standard InChI | InChI=1S/C7H11FO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5H2,1H3 |
Standard InChI Key | VDOLMNJREJLNBA-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1(CC1)CF |
Canonical SMILES | CCOC(=O)C1(CC1)CF |
Introduction
Chemical Identity and Structure
Ethyl 1-(fluoromethyl)cyclopropanecarboxylate is characterized by a distinct molecular structure that combines several important functional groups. The compound features a three-membered cyclopropane ring with a quaternary carbon center bearing both a fluoromethyl group and an ethyl ester functionality. This arrangement creates a structurally rigid molecule with interesting reactivity patterns.
Basic Chemical Information
The compound is defined by the following chemical identifiers:
Property | Value |
---|---|
IUPAC Name | Ethyl 1-(fluoromethyl)cyclopropane-1-carboxylate |
CAS Number | 917095-87-5 |
Molecular Formula | C₇H₁₁FO₂ |
Molecular Weight | 146.16 g/mol |
InChI | InChI=1S/C7H11FO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5H2,1H3 |
InChIKey | VDOLMNJREJLNBA-UHFFFAOYSA-N |
SMILES Notation | CCOC(=O)C1(CC1)CF |
The chemical structure consists of a cyclopropane ring with a quaternary carbon center that bears both a carboxylic ester group and a fluoromethyl substituent. This creates a molecule with specific stereochemical properties and reactivity patterns that differ from non-fluorinated analogs .
Structural Features
The cyclopropane ring in this compound is a defining characteristic that contributes to its chemical behavior. Cyclopropane is known for its ring strain and unique reactivity due to the forced bond angles (approximately 60°) that deviate significantly from the ideal tetrahedral angle (109.5°). This strain energy makes cyclopropane derivatives valuable building blocks in organic synthesis. The addition of the fluoromethyl group at the 1-position further modifies the electronic properties of the molecule, influencing its reactivity and potential applications .
The ethyl ester group (-COOC₂H₅) provides a reactive site for further transformations, making this compound versatile as a synthetic intermediate. The presence of the fluorine atom introduces specific properties that can enhance metabolic stability and binding interactions in pharmaceutical applications .
Related Compounds and Structural Comparisons
Ethyl 1-(fluoromethyl)cyclopropanecarboxylate belongs to a family of similar compounds that share the cyclopropane core structure but differ in their substituents. Understanding these structural relationships helps contextualize its chemical behavior and applications.
Comparison with Similar Cyclopropane Derivatives
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
Ethyl 1-(fluoromethyl)cyclopropanecarboxylate | C₇H₁₁FO₂ | 146.16 g/mol | Contains single fluoromethyl group |
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate | C₇H₉F₃O₂ | 182.14 g/mol | Contains trifluoromethyl group |
(1R,2S)-Ethyl 1-methyl-2-phenylcyclopropanecarboxylate | C₁₃H₁₆O₂ | ~204 g/mol | Contains methyl and phenyl groups |
The key difference between ethyl 1-(fluoromethyl)cyclopropanecarboxylate and ethyl 1-(trifluoromethyl)cyclopropanecarboxylate is the number of fluorine atoms on the methyl group. The trifluoromethyl version has three fluorine atoms instead of one, which significantly alters the electronic properties, lipophilicity, and metabolic stability of the molecule . This structural difference has important implications for their respective applications in synthetic chemistry and pharmaceutical development.
The compound (1R,2S)-Ethyl 1-methyl-2-phenylcyclopropanecarboxylate represents a different structural variation with a methyl group at the 1-position and a phenyl group at the 2-position, demonstrating the diversity of quaternary cyclopropyl esters that can be synthesized .
Applications in Organic Chemistry
Ethyl 1-(fluoromethyl)cyclopropanecarboxylate serves as an important building block in various organic synthesis applications. Its unique structural features make it valuable for the construction of more complex molecules.
As a Synthetic Intermediate
The compound functions as a versatile intermediate in the synthesis of various cyclopropane-containing molecules. The cyclopropane motif is present in numerous natural products and pharmaceutically active compounds, making derivatives like ethyl 1-(fluoromethyl)cyclopropanecarboxylate valuable starting materials for drug discovery and development .
The ethyl ester group provides a convenient handle for further transformations, such as:
-
Hydrolysis to the corresponding carboxylic acid
-
Reduction to the alcohol
-
Amidation to form amide derivatives
-
Transesterification to other esters
These transformations allow for the incorporation of the fluoromethyl-cyclopropane unit into more complex molecular architectures .
Role in Fluorine Chemistry
Pharmaceutical Applications
The unique structural and electronic properties of ethyl 1-(fluoromethyl)cyclopropanecarboxylate make it potentially valuable in pharmaceutical research and development.
As a Precursor for Bioactive Compounds
The cyclopropane motif is found in various bioactive molecules, including natural products and synthetic drugs. The rigid three-membered ring can serve as a conformational constraint that locks molecules in specific three-dimensional arrangements, which can be crucial for receptor binding and biological activity .
Research on related compounds has shown that cyclopropane-containing amino acids, such as (2S,1'S,2'R)-3-[2-Mono(di,tri)fluoromethylcyclopropyl]alanines, have been incorporated into peptide-based natural product analogs like hormaomycin. This suggests that ethyl 1-(fluoromethyl)cyclopropanecarboxylate could potentially serve as a precursor for similar modified amino acids and peptides with interesting biological properties .
Significance of the Fluoromethyl Group
The fluoromethyl group in ethyl 1-(fluoromethyl)cyclopropanecarboxylate introduces specific properties that can be advantageous in drug development:
-
Enhanced metabolic stability due to the stronger C-F bond compared to C-H
-
Increased lipophilicity, which can improve membrane permeability
-
Potential for specific interactions with target proteins through hydrogen bonding or dipole interactions
-
Altered pKa of neighboring functional groups, which can affect pharmacokinetic properties
These properties make fluorine-containing compounds like ethyl 1-(fluoromethyl)cyclopropanecarboxylate valuable building blocks for the development of new pharmaceuticals with improved properties .
Analysis Methods and Characterization
The identification and characterization of ethyl 1-(fluoromethyl)cyclopropanecarboxylate typically involve various analytical techniques that provide information about its structure, purity, and properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for characterizing fluorine-containing compounds like ethyl 1-(fluoromethyl)cyclopropanecarboxylate. Both ¹H NMR and ¹³C NMR can provide information about the carbon skeleton and hydrogen environments, while ¹⁹F NMR offers specific insights into the fluorine-containing moiety. The cyclopropane protons typically appear as complex multiplets in the ¹H NMR spectrum due to the rigid three-membered ring structure .
Mass spectrometry would be expected to show characteristic fragmentation patterns, including the loss of the ethoxy group and fragmentations of the cyclopropane ring. The molecular ion peak would correspond to the molecular weight of 146.16 g/mol, confirming the identity of the compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume